molecular formula C₁₂H₂₀N₂O₈ B1141137 (S,S)-N,N'-Ethylenediglutamic Acid CAS No. 34747-66-5

(S,S)-N,N'-Ethylenediglutamic Acid

Cat. No.: B1141137
CAS No.: 34747-66-5
M. Wt: 320.3
InChI Key:
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Description

(S,S)-N,N'-Ethylenediglutamic acid, also known as EDG, is a naturally occurring amino acid that is found in many foods, including dairy products, grains, and legumes. It is an important component of the human diet, as it is a precursor to the neurotransmitter glutamate. EDG has a number of important functions in the body, including being involved in the regulation of blood sugar, metabolism, and energy production, as well as being involved in the regulation of muscle contraction and nerve transmission. EDG is also known to have a number of beneficial effects on the immune system, including reducing inflammation and promoting wound healing. In recent years, EDG has been studied extensively in scientific research, with a number of important applications being identified.

Scientific Research Applications

  • Biodegradable Chelating Agents : Ethylenediglutamic acid derivatives are studied for their potential as biodegradable alternatives to traditional chelating agents like EDTA and DTPA. These compounds are important for environmental applications due to their reduced impact on aquatic systems and can be used in various areas including detergents, soil remediation, and waste treatment (Pinto, Neto, & Soares, 2014).

  • Synthesis of Asymmetric Dienes : Research on derivatives of glutamic acid, such as ethyl N-dienyl pyroglutamates, shows their use in synthesizing new asymmetric dienes. These compounds demonstrate excellent diastereoselectivity in Diels-Alder reactions, which is crucial in the synthesis of various organic compounds (Menezes, Zezza, Sheu, & Smith, 1989).

  • Antimicrobial and Antiparasitic Properties : Certain derivatives of glutamic acid have been studied for their antimicrobial properties. For instance, DL-N-(gamma-glutamyl)-ethylamine demonstrated antimetabolite activity against Staphylococcus aureus and the parasitic flagellate Trichomonas vaginalis (Back, Sadovsky, & Lichtenstein, 1950).

  • Controlled Drug Release : Biodegradable copolymers based on glutamic acid have been evaluated for their permeability to proteins, suggesting their use in controlled drug release systems. These polymers can release therapeutic amounts of high-molecular-weight drugs, making them suitable for implantable drug delivery systems (Sidman, Steber, Schwope, & Schnaper, 1983).

  • Environmental Impact : The use of glutamic acid as a starting material for synthesizing biobased chemicals has been compared with their petrochemical equivalents. This research highlights the potential environmental benefits of using amino acids derived from biofuels production waste streams in chemical synthesis (Lammens, Potting, Sanders, & de Boer, 2011).

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway of (S,S)-N,N'-Ethylenediglutamic Acid involves the reaction of L-glutamic acid with ethylenediamine followed by cyclization to form the desired product.", "Starting Materials": [ "L-glutamic acid", "Ethylenediamine", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve L-glutamic acid in ethylenediamine and add sodium hydroxide to the mixture.", "Step 2: Heat the mixture under reflux for several hours to form the intermediate product.", "Step 3: Cool the mixture and extract the intermediate product with diethyl ether.", "Step 4: Cyclize the intermediate product by heating it under reflux in ethylenediamine.", "Step 5: Cool the mixture and extract the (S,S)-N,N'-Ethylenediglutamic Acid with diethyl ether.", "Step 6: Purify the product by recrystallization." ] }

34747-66-5

Molecular Formula

C₁₂H₂₀N₂O₈

Molecular Weight

320.3

synonyms

N,N’-1,2-Ethanediylbis-L-glutamic Acid;  Ethylenediamine-N,N’-diglutaric Acid;  EDDG;  L,L-N,N’-Ethylenediglutamic Acid;  N,N’-Ethylenediaminebis(α-Glutaric Acid); 

Origin of Product

United States

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